molecular formula C18H18BrN3O2 B4108216 4-{5-[(2-bromo-4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[(2-bromo-4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B4108216
M. Wt: 388.3 g/mol
InChI Key: AESMWUWGOZOBEZ-UHFFFAOYSA-N
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Description

4-{5-[(2-bromo-4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a pyridine ring substituted with an oxadiazole moiety, which is further functionalized with a bromo-tert-butylphenoxy group

Properties

IUPAC Name

5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O2/c1-18(2,3)13-4-5-15(14(19)10-13)23-11-16-21-17(22-24-16)12-6-8-20-9-7-12/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESMWUWGOZOBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(2-bromo-4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the bromo-tert-butylphenoxy group: This step involves the reaction of 2-bromo-4-tert-butylphenol with suitable reagents to form the desired intermediate.

    Coupling with pyridine: The final step involves coupling the intermediate with a pyridine derivative under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(2-bromo-4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: Due to the presence of the bromo group, the compound can participate in nucleophilic substitution reactions.

    Electrophilic substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Electrophilic substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.

    Oxidation and reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine-substituted derivative.

Scientific Research Applications

4-{5-[(2-bromo-4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or liquid crystals.

    Biological Studies: It can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 4-{5-[(2-bromo-4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-tert-butylphenol: A precursor in the synthesis of the target compound.

    4-bromo-2,5-difluorobenzonitrile: Another compound with a bromo-substituted aromatic ring.

    5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole: A structurally related compound with a different substitution pattern.

Uniqueness

4-{5-[(2-bromo-4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{5-[(2-bromo-4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
Reactant of Route 2
Reactant of Route 2
4-{5-[(2-bromo-4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

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